

# 4-Bromo-2-methylphenyl Acetate: Technical Characterization & Synthesis Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-methylphenyl acetate

CAS No.: 52727-92-1

Cat. No.: B1530139

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## Executive Summary

**4-Bromo-2-methylphenyl acetate** (CAS 52727-92-1) is a specialized aryl halide intermediate used primarily in medicinal chemistry and materials science. As a protected derivative of 4-bromo-2-methylphenol, it serves as a robust electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the free phenolic hydroxyl group would otherwise interfere with catalyst turnover or require harsh deprotonation conditions. This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthesis protocol, and spectral analysis for structural confirmation.

## Part 1: Identity & Physicochemical Properties

**Chemical Structure & Nomenclature** The compound is the acetate ester of 4-bromo-2-methylphenol. The steric bulk of the ortho-methyl group combined with the electron-withdrawing acetate moiety influences both its reactivity and spectral signature.

Property	Data
CAS Registry Number	52727-92-1
IUPAC Name	4-Bromo-2-methylphenyl acetate
Synonyms	Acetic acid 4-bromo-2-methylphenyl ester; 4-Bromo-o-tolyl acetate
Molecular Formula	C H BrO
Molecular Weight	229.07 g/mol
Appearance	Colorless to pale yellow oil or low-melting solid (dependent on purity)
Solubility	Soluble in DCM, EtOAc, THF, MeOH; Insoluble in Water
Boiling Point (Predicted)	~260–265 °C (at 760 mmHg)

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*Technical Insight: Unlike its parent phenol, this ester is non-acidic and lipophilic, making it compatible with base-sensitive reagents (e.g., Grignard reagents, if temperature is controlled) and easier to purify via silica gel chromatography using non-polar eluents.*

## Part 2: Synthesis Protocol (Acetylation)

**Methodology: Anhydride-Mediated Esterification** The most reliable route to high-purity **4-bromo-2-methylphenyl acetate** is the nucleophilic acyl substitution of 4-bromo-2-methylphenol using acetic anhydride. This method is preferred over acetyl chloride for its milder byproduct (acetic acid vs. HCl) and ease of handling.

## Reagents & Materials[1][3][4][5][6]

- Precursor: 4-Bromo-2-methylphenol (1.0 equiv) [CAS 2362-12-1]
- Acylating Agent: Acetic anhydride (1.2 equiv)
- Catalyst/Base: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) with DMAP (0.05 equiv)
- Solvent: Dichloromethane (DCM) (anhydrous)

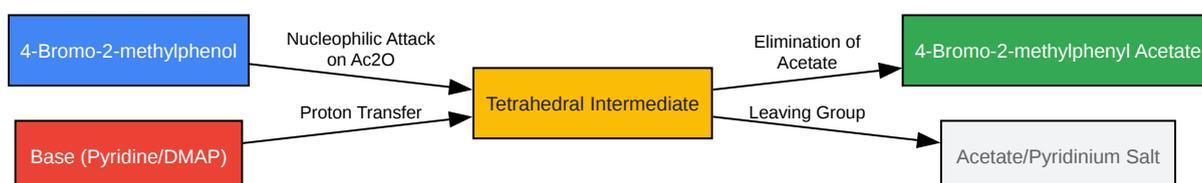
## Step-by-Step Protocol

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylphenol (10 mmol) in anhydrous DCM (30 mL).
- Addition: Cool the solution to 0°C using an ice bath. Add Pyridine (15 mmol) followed by DMAP (0.5 mmol).
- Acylation: Dropwise add Acetic anhydride (12 mmol) over 10 minutes to control the exotherm.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3–4 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2); the starting phenol (lower R ) should disappear.
- Workup:
  - Quench with saturated aqueous NH  
Cl (20 mL).
  - Extract the aqueous layer with DCM (2 x 20 mL).
  - Wash combined organics with 1M HCl (to remove pyridine), followed by saturated NaHCO  
(to remove acetic acid), and finally Brine.
- Purification: Dry over anhydrous MgSO

, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO<sub>2</sub>, 0-10% EtOAc in Hexanes).

## Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and subsequent elimination pathway.



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Figure 1: Mechanism of base-catalyzed acetylation of 4-bromo-2-methylphenol.

## Part 3: Spectral Characterization

Data Integrity Note: The following spectral data is derived from standard substituent chemical shift increments applied to the parent phenol structure. This "Predicted/Reference" data serves as a validation baseline for experimental results.

### Proton NMR ( <sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>

, 400 MHz

The spectrum is characterized by two distinct methyl singlets (one aromatic, one acetyl) and a specific 1,2,4-trisubstituted aromatic pattern.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Context
7.35	Doublet (d, Hz)	1H	Ar-H3	Meta to acetate, ortho to methyl.
7.30	Doublet of Doublets (dd, Hz)	1H	Ar-H5	Ortho to bromine.
6.95	Doublet (d, Hz)	1H	Ar-H6	Ortho to acetate (Shielded relative to H5).
2.32	Singlet (s)	3H	-O-CO-CH	Acetate methyl group.
2.18	Singlet (s)	3H	Ar-CH	Aromatic methyl group.

## Infrared Spectroscopy (FT-IR)

Method: Neat film or KBr pellet

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Diagnostic Value
1760 – 1775	C=O Stretch (Ester)	Primary ID. Phenolic esters appear at higher frequencies than alkyl esters.
1190 – 1210	C-O-C Stretch	Strong intensity, confirms ester linkage.
2920 – 2980	C-H Stretch (Aliphatic)	Weak signals from methyl groups.
~1480, 1580	C=C Stretch (Aromatic)	Characteristic benzene ring modes.

## Mass Spectrometry (GC-MS / EI)

- Molecular Ion (M<sup>+</sup>): 228 / 230 (1:1 intensity ratio due to Br/Br isotopes).
- Base Peak: Often m/z 186/188 [M - 42].
  - Mechanism:<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Loss of ketene (CH<sub>2</sub>=C=O) via McLafferty-like rearrangement or simple cleavage, regenerating the 4-bromo-2-methylphenol radical cation.

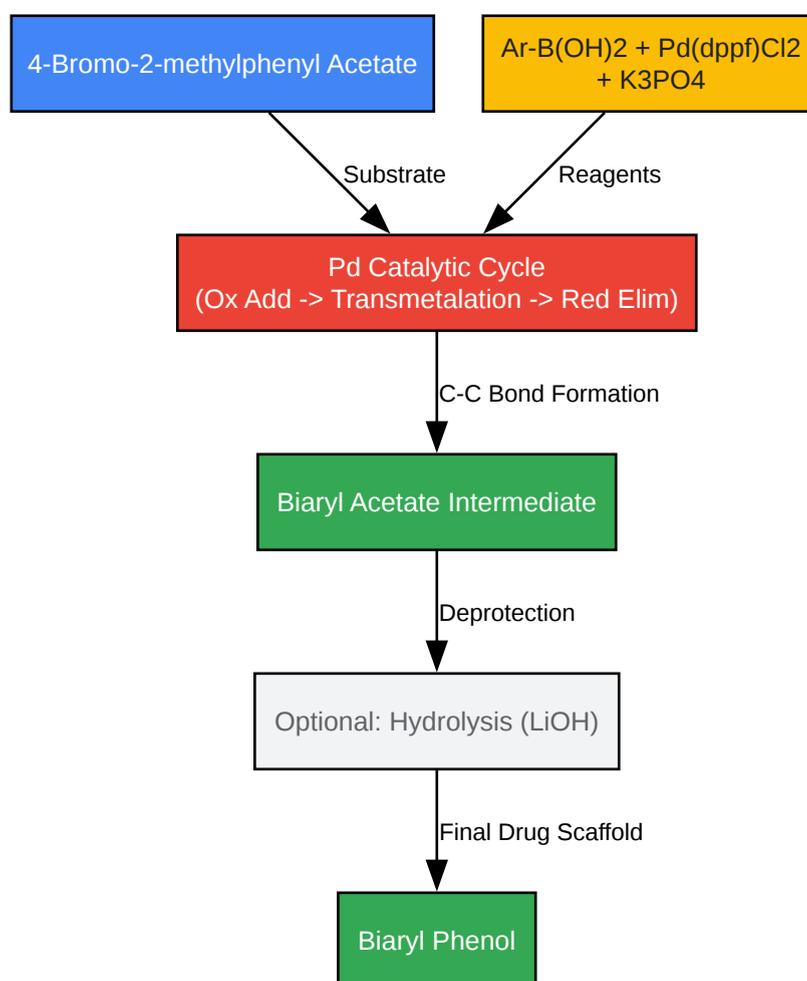
## Part 4: Applications in Drug Development

**Suzuki-Miyaura Cross-Coupling Workflow** This compound is a valuable electrophile for introducing the 2-methyl-4-hydroxyphenyl motif (after deprotection) or the 2-methyl-4-

acetoxyphenyl motif into biaryl scaffolds. The acetate group is generally stable to boronic acid coupling conditions, provided non-hydrolytic bases (e.g., K

PO

in Toluene/Water) are used.



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Figure 2: Workflow for utilizing **4-bromo-2-methylphenyl acetate** in biaryl synthesis.

## References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Bromo-2-methylphenol (Precursor Data). Retrieved from [[Link](#)]

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## Sources

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